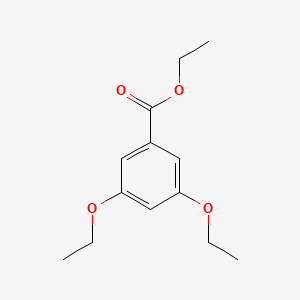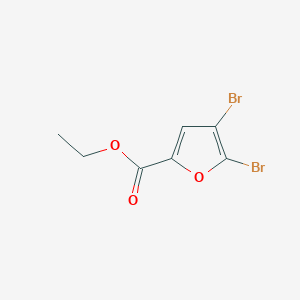
N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and any known names or identifiers. It may also include information on its source or how it was first synthesized.
Synthesis Analysis
This involves a detailed examination of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved. It may also discuss the yield and purity of the final product.Molecular Structure Analysis
This involves examining the compound’s molecular structure, often using techniques like X-ray crystallography or NMR spectroscopy. The analysis would identify the compound’s functional groups and the arrangement of its atoms.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamides (BTAs), compounds that share structural similarities with the target molecule, have shown significant promise in supramolecular chemistry and nanotechnology applications. Their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior have enabled their full utilization as versatile supramolecular building blocks. These compounds have found applications ranging from nanotechnology to polymer processing and biomedical applications, capitalizing on their ability to self-assemble into nanometer-sized rod-like structures stabilized by threefold H-bonding. The adaptable nature of these multipurpose building blocks promises a bright future in various scientific domains (Cantekin, de Greef, & Palmans, 2012).
Organic Synthesis and Chemical Transformations
Research on 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles, which are structurally related to the target compound, has demonstrated their powerful synthetic potential in the synthesis of various heterocyclic compounds. These include 1-benzofurans, indoles, 1-benzothiophenes, 1-benzoselenophenes, and their more complex derivatives. The findings highlight the use of such structures in advancing organic synthesis, offering pathways to synthesize a wide array of heterocyclic compounds with potential applications in medicinal chemistry and material sciences (Petrov & Androsov, 2013).
Biodegradation and Environmental Chemistry
Condensed thiophenes, which include structural elements akin to those in the target molecule, play a significant role in the organosulfur compounds found in petroleum and other fossil fuel products. Studies on the biodegradation of benzothiophenes and dibenzothiophenes have provided insights into the degradation pathways of these compounds in petroleum-contaminated environments. Understanding the biodegradation of such structures is crucial for addressing environmental pollution and developing methods for the remediation of contaminated sites (Kropp & Fedorak, 1998).
Safety And Hazards
This would involve examining any known safety hazards associated with the compound. This could include toxicity data, handling precautions, and disposal guidelines.
Direcciones Futuras
This would involve discussing potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or behavior, or ways its synthesis could be improved.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-11(19)12-6-8-13(9-7-12)18-17(20)15-10-21-16-5-3-2-4-14(15)16/h6-10H,2-5H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHRPIDSGGOKEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80414161 |
Source


|
| Record name | N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80414161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
CAS RN |
7062-14-8 |
Source


|
| Record name | N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80414161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1312054.png)








![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(3-furyl)-2-propenenitrile](/img/structure/B1312076.png)